N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with amino groups and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form the intermediate 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with 4-ethoxyphenylglycinamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4′-dimethylbenzil: Similar in structure but lacks the triazine ring.
4-methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)anilino]ethyl}benzenesulfonamide: Contains similar functional groups but differs in overall structure.
Uniqueness
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is unique due to its triazine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C27H29N7O2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H29N7O2/c1-4-36-23-15-13-20(14-16-23)29-24(35)17-28-25-32-26(30-21-9-5-18(2)6-10-21)34-27(33-25)31-22-11-7-19(3)8-12-22/h5-16H,4,17H2,1-3H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
RLIJGVVJHLJDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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